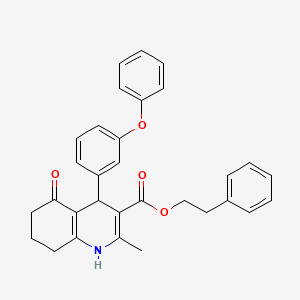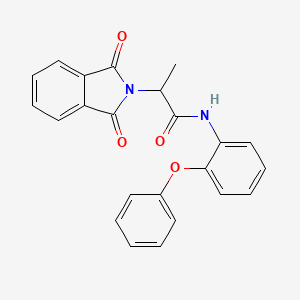![molecular formula C20H19Cl4NO5S B4958652 4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptors and has been widely studied for its potential therapeutic applications in various fields.
科学的研究の応用
TCB-2 has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have a high affinity for the serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. TCB-2 has been used as a research tool to investigate the role of the serotonin receptors in various physiological and pathological conditions, including depression, anxiety, schizophrenia, and addiction.
作用機序
The mechanism of action of TCB-2 involves its binding to the serotonin receptors, particularly the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. TCB-2 has been shown to induce a range of effects, including changes in mood, perception, and cognition. The exact mechanism of action of TCB-2 is complex and not fully understood, and further research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects
TCB-2 has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce psychedelic effects similar to those of other serotonin agonists, such as LSD and psilocybin. TCB-2 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of mood disorders.
実験室実験の利点と制限
The advantages of using TCB-2 in lab experiments include its high potency and selectivity for the serotonin receptors, which allows for precise and controlled manipulation of the serotonin system. TCB-2 has also been shown to have a relatively low toxicity profile, making it a safer alternative to other serotonin agonists. However, the limitations of using TCB-2 in lab experiments include its complex synthesis method, which requires advanced chemical knowledge and expertise, and its limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research on TCB-2, including the investigation of its potential therapeutic applications in the treatment of mood disorders, addiction, and other psychiatric conditions. Further research is also needed to elucidate the exact mechanism of action of TCB-2 and its pharmacological properties. The development of more efficient and cost-effective synthesis methods for TCB-2 may also facilitate its widespread use in research. Overall, the research on TCB-2 has the potential to contribute to our understanding of the serotonin system and its role in various physiological and pathological conditions.
合成法
The synthesis of TCB-2 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,6-trichlorophenol to form 4-chlorobenzenesulfonyl-2,3,6-trichlorophenol. This intermediate is then reacted with butyric anhydride to form the final product, TCB-2. The synthesis of TCB-2 requires advanced chemical knowledge and expertise and is not recommended for inexperienced chemists.
特性
IUPAC Name |
[4-[butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl4NO5S/c1-3-5-16(26)25(31(28,29)13-9-7-12(21)8-10-13)15-11-14(22)20(19(24)18(15)23)30-17(27)6-4-2/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRPSLLJYCLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1Cl)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl4NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)

![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)

![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)